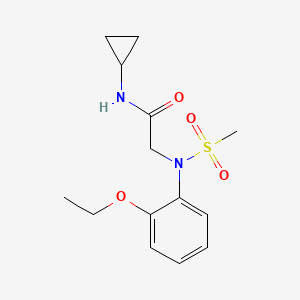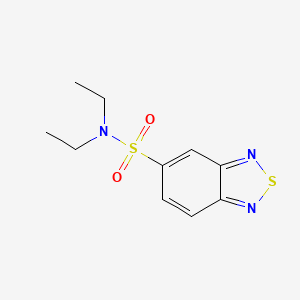
N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide, also known as DMAA, is a synthetic compound that has gained popularity in the scientific research community due to its potential applications in various fields. DMAA is a white crystalline powder that is soluble in organic solvents and is commonly used as a research chemical.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide is not fully understood, but it is believed to act as a stimulant by increasing the release of neurotransmitters, such as dopamine and norepinephrine, in the brain. This compound also acts as a vasoconstrictor, which can increase blood pressure and heart rate.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including increased energy, improved focus and concentration, and enhanced athletic performance. This compound has also been shown to increase blood pressure and heart rate, which can be dangerous in individuals with pre-existing cardiovascular conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide has several advantages for use in laboratory experiments, including its stability and solubility in organic solvents. However, this compound also has several limitations, including its potential toxicity and the need for caution when handling the compound.
Direcciones Futuras
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing safer and more effective analogs of this compound for use in scientific research. Further studies could also investigate the potential risks associated with this compound use and explore ways to minimize these risks.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained popularity in the scientific research community due to its potential applications in various fields. This compound has been extensively studied for its pharmacological properties and has been shown to have various biochemical and physiological effects. While this compound has several advantages for use in laboratory experiments, caution should be exercised when handling the compound due to its potential toxicity. Future research could focus on further elucidating the mechanism of action of this compound and exploring its potential therapeutic applications.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide can be synthesized using various methods, including the reaction of 2,4-dimethoxybenzaldehyde with pyrrolidine and acetic anhydride. This reaction results in the formation of this compound as a product, which can be purified using various techniques, such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide has been extensively studied for its potential applications in various fields of scientific research, including pharmacology, biochemistry, and neuroscience. This compound has been shown to possess various pharmacological properties, including sympathomimetic, vasoconstrictor, and bronchodilator effects.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-11-5-6-12(13(9-11)19-2)15-14(17)10-16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHQUFYETMZFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5701930.png)
![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)


![1-(3,5-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5701961.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5701988.png)
![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5701999.png)


![N,N-diethyl-N'-{[(4-methylphenyl)sulfonyl]carbonyl}-1,4-benzenediamine](/img/structure/B5702012.png)
![ethyl {2-[(benzylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5702018.png)
![ethyl 3-amino-4-anilinothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5702021.png)
